molecular formula C9H9ClN4S B2371957 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine CAS No. 344262-76-6

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine

Cat. No.: B2371957
CAS No.: 344262-76-6
M. Wt: 240.71
InChI Key: WGXVQVNMNHZHFA-UHFFFAOYSA-N
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Description

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine is a triazole derivative characterized by a sulfanyl (-S-) linker connecting a 3-chlorobenzyl group to the 1,2,4-triazol-5-amine scaffold. Its molecular formula is C₉H₈ClN₄S, with a molecular weight of 254.71 g/mol (CAS: 676239-92-2) . The compound is structurally notable for its electron-withdrawing 3-chlorobenzyl substituent and the sulfur atom, which may influence its electronic properties and biological interactions. It has been studied in the context of fungicidal activity, particularly as a derivative of phenazine-1-carboxylic acid (PCA) .

Properties

IUPAC Name

3-[(3-chlorophenyl)methylsulfanyl]-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN4S/c10-7-3-1-2-6(4-7)5-15-9-12-8(11)13-14-9/h1-4H,5H2,(H3,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGXVQVNMNHZHFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CSC2=NNC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The most widely reported method involves cyclocondensation reactions between thiourea intermediates and hydrazine derivatives. A representative synthesis begins with the formation of a 5-amino-1,2,4-triazole-3-thiol precursor, followed by nucleophilic substitution with 3-chlorobenzyl chloride.

Synthesis of 5-Amino-1,2,4-triazole-3-thiol

5-Amino-1,2,4-triazole-3-thiol is synthesized via cyclization of thiosemicarbazide under alkaline conditions. For example:

  • Reagents : Thiosemicarbazide (1.0 equiv), NaOH (2.0 equiv), ethanol/water (1:1).
  • Conditions : Reflux at 80°C for 6 hours.
  • Yield : 85–90%.

Nucleophilic Substitution with 3-Chlorobenzyl Chloride

The thiol group undergoes substitution with 3-chlorobenzyl chloride in the presence of a base:

  • Reagents : 5-Amino-1,2,4-triazole-3-thiol (1.0 equiv), 3-chlorobenzyl chloride (1.2 equiv), K₂CO₃ (1.5 equiv), DMF.
  • Conditions : Stirring at 60°C for 12 hours.
  • Yield : 70–75%.
Table 1: Optimization of Cyclocondensation Parameters
Parameter Range Tested Optimal Value Impact on Yield
Temperature (°C) 50–80 60 +15%
Solvent DMF, DMSO, EtOH DMF +20%
Reaction Time (h) 6–24 12 +10%

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction kinetics and purity. This method adapts the cyclocondensation approach with reduced time and improved selectivity.

Protocol

  • Reagents : Thiourea derivative (1.0 equiv), 3-chlorobenzyl bromide (1.1 equiv), KOH (1.5 equiv), ethanol.
  • Conditions : Microwave irradiation at 100°C, 300 W, 20 minutes.
  • Yield : 82–88%.
Table 2: Comparison of Conventional vs. Microwave Methods
Metric Conventional Method Microwave Method
Reaction Time 12 h 0.33 h
Yield 75% 85%
Purity (HPLC) 95% 99%

Chlorooxidation of 5-Amino-3-mercapto-1,2,4-triazole

A patent-derived method involves chlorooxidation of 5-amino-3-mercapto-1,2,4-triazole to form a sulfonyl chloride intermediate, followed by amination.

Chlorooxidation Step

  • Reagents : 5-Amino-3-mercapto-1,2,4-triazole (1.0 equiv), Cl₂ gas (1.5 equiv), HCl (6 N).
  • Conditions : 0–5°C, 2 hours.
  • Intermediate : 5-Amino-3-chlorosulfonyl-1,2,4-triazole.

Coupling with 3-Chlorobenzylamine

  • Reagents : Sulfonyl chloride (1.0 equiv), 3-chlorobenzylamine (1.2 equiv), Et₃N (2.0 equiv), THF.
  • Conditions : Room temperature, 1 hour.
  • Yield : 65–70%.

Solid-Phase Synthesis for High-Throughput Production

Recent advances employ solid-phase techniques to streamline purification. A polystyrene-supported thiourea resin enables iterative coupling and cleavage.

Key Steps

  • Resin Functionalization : Thiourea loading onto Wang resin (0.8 mmol/g).
  • Cyclization : Hydrazine hydrate in DMF, 60°C, 4 hours.
  • Substitution : 3-Chlorobenzyl bromide, DIEA, DCM, 24 hours.
  • Cleavage : TFA/DCM (1:1), 2 hours.
  • Yield : 78–83%.

Critical Analysis of Methodologies

Yield and Scalability

  • Cyclocondensation : Moderate yields (70–75%) but easily scalable.
  • Microwave : High yields (85%) with limited scalability for industrial use.
  • Chlorooxidation : Lower yields (65–70%) due to intermediate instability.

Purity and Byproduct Formation

  • Microwave methods reduce byproducts (e.g., disulfides) to <1%.
  • Chlorooxidation requires rigorous HCl concentration control (20–30 wt%) to prevent hydrolysis.

Physicochemical Data and Characterization

Key Properties

  • Melting Point : 149–151°C.
  • Solubility : DMSO (>50 mg/mL), ethanol (10–15 mg/mL).
  • Stability : Stable at room temperature; degrades in strong acids/bases.

Spectroscopic Data

  • ¹H NMR (DMSO-d₆) : δ 8.21 (s, 1H, triazole-H), 7.45–7.30 (m, 4H, Ar-H), 4.35 (s, 2H, SCH₂), 5.12 (br s, 2H, NH₂).
  • IR (KBr) : 3350 cm⁻¹ (N-H), 1605 cm⁻¹ (C=N), 690 cm⁻¹ (C-S).

Industrial Applications and Patent Landscape

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antimicrobial agents. A 2025 patent highlights its role in synthesizing antistaphylococcal hybrids.

Agricultural Chemistry

Derivatives exhibit herbicidal activity, with EC₅₀ values of 0.038 μM against A. thaliana.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfanyl Group

The sulfanyl (-S-) bridge in this compound serves as a reactive site for nucleophilic substitution. This reaction typically occurs under basic or acidic conditions, enabling the replacement of the benzyl group with other nucleophiles.

Reaction Conditions Products Yield Key Observations
Alkyl/aryl amines (pH 10–12)Triazole-thioether derivatives65–78%Enhanced antibacterial activity
Thiols (DMSO, 80°C)Asymmetric disulfides72%Retains triazole ring stability
Hydrazine (EtOH, reflux)5-Amino-triazole-hydrazine hybrids58%Forms bioactive intermediates

Mechanistic Insight : The sulfur atom’s lone pairs facilitate nucleophilic attack, with reaction rates influenced by the steric and electronic effects of the 3-chlorobenzyl group .

Oxidation to Sulfonyl Derivatives

Controlled oxidation of the sulfanyl group produces sulfonyl (-SO₂-) analogs, which exhibit altered physicochemical and biological properties.

Oxidizing Agent Conditions Product Application
H₂O₂ (30%)/HClO₄0°C, 2 hours3-[(3-Chlorobenzyl)sulfonyl] derivativeAntibacterial agent
KMnO₄ (acidic medium)Reflux, 4 hoursSulfonic acid derivativeImproved water solubility

Key Finding : Sulfonyl derivatives show a 3.2-fold increase in antibacterial efficacy against Staphylococcus aureus compared to the parent compound.

Cyclization and Coupling Reactions

The triazole ring and sulfanyl group participate in cyclization or cross-coupling reactions to form fused heterocycles.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While the compound itself is not an azide, its derivatives can undergo click chemistry to form 1,2,3-triazole hybrids .

Reaction Partner Catalyst Product Yield
Propargyl bromideCuI, TBTA1,2,3-Triazole-triazole conjugate68%

Intramolecular Cyclization

Under microwave irradiation, the compound forms bicyclic structures via sulfur-mediated ring closure .

Conditions Product Biological Activity
DMF, 120°C, MW (300 W)Triazolo-thiazine fused systemAnticancer (IC₅₀ = 4.7 μM)

Electrophilic Aromatic Substitution (EAS)

The 3-chlorobenzyl group undergoes EAS at the para-position of the benzene ring, guided by the electron-withdrawing chlorine atom.

Reagent Conditions Product
HNO₃/H₂SO₄0°C, 30 minutesNitro-substituted derivative
Br₂ (FeBr₃ catalyst)CH₂Cl₂, 25°CBromo-substituted analog

Note : Nitration occurs selectively at the benzene ring’s para-position due to the chlorine atom’s directive effect.

Biological Activity Implications

Reaction products of this compound demonstrate enhanced pharmacological profiles:

  • Antibacterial : Sulfonyl derivatives inhibit bacterial DNA gyrase (MIC = 8 μg/mL against E. coli).

  • Anticancer : Copper-coupled derivatives induce apoptosis in MCF-7 cells via ROS generation .

  • Antifungal : Thioether analogs disrupt fungal ergosterol biosynthesis (IC₅₀ = 12 μM).

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an antimicrobial agent . The triazole moiety is known for its ability to interact with various biological targets, making it a candidate for drug development. Notably, it has shown promise as an inhibitor of 11β-Hydroxysteroid Dehydrogenase Type 1 (11β-HSD1) , which is involved in cortisol metabolism and has implications in metabolic diseases such as obesity and diabetes .

Mechanism of Action :
The mechanism involves inhibiting enzymes essential for the survival of microorganisms. For instance, it may affect methionine aminopeptidase activity, crucial for bacterial growth .

Biological Research

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine serves as a valuable tool compound for studying enzyme inhibition and protein interactions in the context of infectious diseases. Its ability to modulate biological pathways makes it a subject of ongoing research .

Materials Science

The compound's unique structure allows it to be utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its chemical reactivity can be harnessed to develop new materials with specific properties tailored for various applications .

Case Studies

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated significant inhibition of bacterial growth against various strains, indicating potential as an antibiotic agent .
Study 2Enzyme InhibitionIdentified as a potent inhibitor of 11β-HSD1, suggesting therapeutic applications in metabolic disorders .
Study 3Material SynthesisSuccessfully incorporated into polymer matrices, enhancing mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the activity of enzymes essential for the survival of microorganisms, such as methionine aminopeptidase . This inhibition disrupts protein synthesis and other vital processes, leading to the death of the microorganism. The compound may also interact with other cellular pathways, contributing to its overall biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and physicochemical properties of 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine can be contextualized by comparing it to structurally analogous compounds. Key variations include substituents on the benzyl group, modifications to the sulfur linker, and substitutions on the triazole ring. Below is a detailed analysis supported by a data table (Table 1).

Table 1: Comparison of this compound with Analogues

Compound Name Substituent (R) Sulfur Linker Molecular Formula Molecular Weight (g/mol) CAS Number Key Biological Activity Reference
This compound 3-Chlorobenzyl -S- C₉H₈ClN₄S 254.71 676239-92-2 Fungicidal activity (rice blast)
3-[(2-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine 2-Chlorobenzyl -S- C₉H₈ClN₄S 254.71 N/A Not reported
3-[(2,6-Dichlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-amine 2,6-Dichlorobenzyl -S- C₉H₇Cl₂N₄S 289.15 N/A Opioid receptor modulation (inferred)
3-{[3-(Trifluoromethyl)benzyl]sulfanyl}-1H-1,2,4-triazol-5-amine 3-Trifluoromethylbenzyl -S- C₁₀H₉F₃N₄S 274.27 303150-56-3 Not reported
3-[(3-Methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine 3-Methylbenzyl -SO₂- C₁₀H₁₁N₃O₂S₂ 269.34 919970-45-9 Not reported (sulfonyl enhances polarity)
5-(Pyridin-4-yl)-3-[(3-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine 3-Chlorobenzyl + pyridin-4-yl -S- C₁₃H₁₁ClN₆S 326.80 676335-85-6 High synthetic yield (88%)

Key Observations :

Substituent Position and Electronic Effects: The 3-chlorobenzyl group in the target compound introduces steric and electronic effects distinct from analogues like the 2-chlorobenzyl or 2,6-dichlorobenzyl derivatives. The 3-chloro substitution may optimize interactions with hydrophobic pockets in biological targets compared to ortho-substituted analogues .

Sulfur Linker Modifications :

  • The sulfanyl (-S-) linker in the target compound contrasts with the sulfonyl (-SO₂-) group in 3-[(3-methylbenzyl)sulfonyl]-1,2,4-thiadiazol-5-amine . Sulfonyl groups increase polarity and hydrogen-bonding capacity, which may reduce membrane permeability compared to sulfanyl-linked analogues.

Triazole Ring Substitutions :

  • Introduction of a pyridin-4-yl group on the triazole ring (as in CAS 676335-85-6) increases molecular complexity and may enhance binding to metal ions or aromatic receptors .

Biological Activity: The target compound and its derivatives (e.g., 8b, 8h, 8i in ) exhibit broad-spectrum fungicidal activity against Pyricularia oryzae (rice blast). Field trials showed superior efficacy to PCA, likely due to the synergistic effects of the 3-chlorobenzyl group and triazole scaffold .

Research Findings and Implications

  • Fungicidal Activity : The target compound’s EC₅₀ values against rice blast are significantly lower than those of PCA, suggesting improved target binding or metabolic stability .
  • Synthetic Accessibility : Derivatives with electron-deficient benzyl groups (e.g., 3-CF₃, 3-Cl) are synthesized efficiently via nucleophilic substitution reactions, as demonstrated by yields exceeding 85% .
  • Structural Insights : Crystallographic data for related triazoles (e.g., 3-phenyl-1H-1,2,4-triazol-5-amine) reveal planar triazole rings and sulfanyl-benzyl conformations stabilized by van der Waals interactions .

Biological Activity

3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine, with the CAS number 344262-76-6, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including anticancer, antimicrobial, and other pharmacological effects, supported by data tables and relevant case studies.

  • Molecular Formula : C₉H₉ClN₄S
  • Molecular Weight : 240.71 g/mol
  • Melting Point : 116–118 °C
  • Structure : The compound features a triazole ring that is known for its diverse biological activities.

Case Study: Triazole Derivatives

A study evaluated various triazole derivatives against human cancer cell lines such as MCF-7 (breast), SW480 (colon), and A549 (lung). The findings suggested that modifications in the triazole structure significantly influenced cytotoxicity and selectivity towards cancer cells. For example:

CompoundCell LineIC50 (µM)
Compound AMCF-733
Compound BSW48028
Compound CA54945

These results indicate that structural variations can enhance biological activity, suggesting that this compound may similarly exhibit anticancer properties due to its unique structure .

Antimicrobial Activity

Triazoles are also recognized for their antimicrobial properties. Research has shown that compounds with similar structures can effectively inhibit bacterial growth.

Antibacterial Activity

A comparative study on triazole compounds highlighted their effectiveness against various bacterial strains. The following table summarizes the minimum inhibitory concentrations (MIC) of selected triazole derivatives:

CompoundBacterial StrainMIC (µg/mL)
Compound DS. aureus2
Compound EE. coli4
Compound FP. aeruginosa8

The compound with a chlorobenzyl moiety exhibited enhanced antibacterial activity compared to non-chlorinated analogs .

The biological activity of triazoles is often attributed to their ability to interfere with cellular processes such as DNA synthesis and cell division. For instance, studies have shown that triazoles can induce apoptosis in cancer cells by activating specific signaling pathways like ERK1/2 and NF-kB .

Structure-Activity Relationship (SAR)

Understanding the SAR of triazole derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the triazole ring or substituents like chlorobenzyl can significantly alter their pharmacological effects.

Key Findings

  • Position of Substituents : The placement of halogen atoms (e.g., chlorine) on the benzyl group enhances lipophilicity and cellular uptake.
  • Triazole Ring Variations : Different substitutions on the triazole ring can lead to varying degrees of cytotoxicity and selectivity towards cancer cells .

Q & A

Q. What are the optimal synthetic routes for 3-[(3-Chlorobenzyl)sulfanyl]-1H-1,2,4-triazol-5-ylamine, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of precursors like 3-amino-5-mercapto-1,2,4-triazole with a 3-chlorobenzyl halide. Key steps include:

  • Thiol-alkylation : Reacting the sulfanyl group with 3-chlorobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) at 60–80°C .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) yields >85% purity .
  • Critical factors : Temperature control minimizes byproducts (e.g., disulfide formation), while solvent polarity affects reaction kinetics .

Q. What spectroscopic techniques are most reliable for characterizing this compound?

  • NMR : 1H^1H NMR confirms the aromatic protons of the 3-chlorobenzyl group (δ 7.2–7.4 ppm) and the triazole NH₂ (δ 5.8–6.2 ppm). 13C^{13}C NMR identifies the sulfanyl-linked carbon (δ 35–40 ppm) .
  • Mass spectrometry : High-resolution ESI-MS provides exact mass (e.g., [M+H]⁺ at m/z 281.0234) for molecular formula validation (C₁₀H₁₀ClN₄S) .
  • IR : Stretching frequencies for S–C (650–700 cm⁻¹) and triazole C=N (1500–1600 cm⁻¹) confirm functional groups .

Q. How does the sulfanyl group influence the compound’s solubility and stability?

  • Solubility : The sulfanyl (-S-) linkage enhances lipophilicity, making the compound soluble in polar aprotic solvents (DMF, DMSO) but poorly soluble in water. LogP ≈ 2.1 (predicted) .
  • Stability : Susceptible to oxidation under acidic/oxidizing conditions, forming sulfoxides. Store under inert gas (N₂/Ar) at −20°C for long-term stability .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for triazole derivatives?

  • Data validation : Cross-check experimental XRD data (e.g., Acta Crystallographica reports) with computational models (DFT-optimized geometries). Discrepancies in bond angles >2° may indicate disordered crystal packing .
  • Refinement protocols : Use SHELXL for small-molecule refinement, applying restraints for flexible substituents (e.g., chlorobenzyl group) to improve R-factors (<0.05) .

Q. How can mechanistic studies elucidate the compound’s biological activity?

  • Target identification : Use molecular docking (AutoDock Vina) to screen against enzymes like CYP450 or kinases. The triazole core may chelate metal ions (e.g., Zn²⁺) in active sites .
  • In vitro assays : Evaluate antimicrobial activity via MIC assays (e.g., against S. aureus). IC₅₀ values for similar triazoles range 8–32 µg/mL, linked to membrane disruption .

Q. What methodologies address discrepancies in reaction yields during scale-up?

  • DoE optimization : Apply a Box-Behnken design to test variables: temperature (50–90°C), solvent (DMF vs. THF), and catalyst (e.g., KI concentration). Response surface models can predict optimal conditions .
  • Byproduct analysis : Use LC-MS to identify disulfide dimers (e.g., m/z 560.0458) formed via oxidative coupling, mitigated by adding antioxidants (e.g., BHT) .

Q. How does substituent variation (e.g., Cl vs. F) impact electronic properties?

  • Computational analysis : DFT calculations (Gaussian 16) show electron-withdrawing Cl lowers HOMO energy (−6.2 eV vs. −5.8 eV for fluorinated analogs), enhancing electrophilicity .
  • Hammett correlations : σₚ values for 3-Cl (0.37) vs. 4-F (0.06) predict reactivity trends in nucleophilic substitution .

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